Sarafotoxin S6a

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

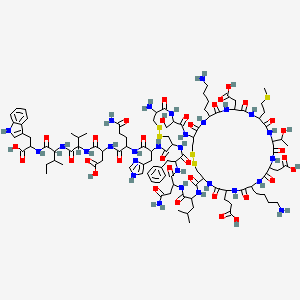

Sarafotoxin S6a is a potent vasoconstrictor peptide found in the venom of the snake Atractaspis engaddensis . It belongs to the sarafotoxin family, which shares structural and functional similarities with endothelins, a group of peptides known for their strong vasoconstrictive properties . This compound is composed of twenty-one amino acid residues that fold into a defined tertiary structure stabilized by disulfide bonds .

Wissenschaftliche Forschungsanwendungen

Sarafotoxin S6a hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an Endothelin-Rezeptoren bindet, insbesondere an den Endothelin-Rezeptor Typ A (ETA) und den Endothelin-Rezeptor Typ B (ETB) . Nach der Bindung aktiviert es diese Rezeptoren, was zu Vasokonstriktion und anderen physiologischen Reaktionen führt . Die hohe Affinität des Peptids zu diesen Rezeptoren und seine strukturelle Ähnlichkeit mit Endothelinen tragen zu seiner starken biologischen Aktivität bei .

Wirkmechanismus

Target of Action

Sarafotoxin S6a is a sarafotoxin analogue that primarily targets the endothelin receptors , specifically the Endothelin Receptor Type A (ET A) and Endothelin Receptor Type B (ET B) . These receptors are G-protein-coupled receptors that play a crucial role in vasoconstriction, a process that narrows the blood vessels.

Mode of Action

This compound acts as an agonist to the endothelin receptors . It has an ET A/ET B selectivity profile similar to that of Endothelin-3 . This means that this compound can bind to these receptors and activate them, leading to a series of biochemical reactions that result in vasoconstriction .

Biochemical Pathways

Upon activation of the endothelin receptors by this compound, there is an induction of hydrolysis of phosphoinositides in the tissues . This suggests that this compound and endothelins use the phosphoinositide signal transduction pathway via specific receptors coupled to G protein . The activation of these pathways leads to various downstream effects, including vasoconstriction.

Result of Action

The primary result of this compound’s action is a rapid and marked vasoconstriction of the coronary vessels . This can lead to a decrease in blood flow and oxygen supply to the heart. In addition, it has been shown to cause a severe atrioventricular block and a slower but very strong positive inotropic effect in mice and rats .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Sarafotoxin S6a is an endothelin receptor agonist . It has been shown to have a high affinity for endothelin receptors, specifically the ETA and ETB subtypes . The interaction between this compound and these receptors can lead to various biochemical reactions, such as the contraction of pig coronary artery .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it can decrease cardiac output by inducing left ventricular dysfunction . It can also increase airway pressures and lead to acute right ventricular dilatation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with endothelin receptors. It binds with a high affinity to these receptors, leading to the induction of hydrolysis of phosphoinositides in atrial and brain membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have different effects over time. For example, it has been shown to have three independent effects in both mice and rats hearts: a rapid and marked vasoconstriction of the coronary vessels, a severe atrioventricular block, and a slower but very strong positive inotropic effect .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to decrease cardiac output by inducing left ventricular dysfunction at one lethal dose (LD50), while at the same dosage, it can induce right ventricular dysfunction with increased airway pressures .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Sarafotoxin S6a kann mithilfe der Festphasen-Peptidsynthese (SPPS) synthetisiert werden, einer Methode, die üblicherweise für die Herstellung von Peptiden eingesetzt wird. Die Synthese beinhaltet die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Bildung von Disulfidbrücken, um die Peptidstruktur zu stabilisieren .

Industrielle Produktionsverfahren: Obwohl es nur begrenzte Informationen über die industrielle Produktion von this compound gibt, ist es wahrscheinlich, dass die großtechnische Synthese ähnlichen Prinzipien wie SPPS folgt, mit Optimierungen für Ausbeute und Reinheit. Der Prozess würde automatisierte Peptidsynthesizer und strenge Reinigungsschritte, wie beispielsweise die Hochleistungsflüssigkeitschromatographie (HPLC), umfassen, um die Qualität des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sarafotoxin S6a durchläuft verschiedene chemische Reaktionen, darunter:

Substitution: Aminosäurereste innerhalb des Peptids können substituiert werden, um Analoga mit veränderter biologischer Aktivität zu erzeugen.

Häufige Reagenzien und Bedingungen:

Wichtigste gebildete Produkte:

Vergleich Mit ähnlichen Verbindungen

Sarafotoxin S6a ist Teil einer Familie von Peptiden, zu der auch andere Sarafotoxine und Endotheline gehören. Ähnliche Verbindungen umfassen:

Sarafotoxin S6b: Ein weiteres Mitglied der Sarafotoxin-Familie mit geringfügigen Abweichungen in der Aminosäuresequenz und der biologischen Aktivität.

Endothelin-1, Endothelin-2, Endothelin-3: Endogene Peptide mit starken vasokonstriktiven Eigenschaften und strukturellen Ähnlichkeiten zu Sarafotoxinen.

Einzigartigkeit: This compound ist einzigartig aufgrund seines Ursprungs aus Schlangengift und seiner spezifischen Aminosäuresequenz, die ihm besondere biologische Eigenschaften verleiht . Seine starken vasokonstriktiven Wirkungen und die hohe Affinität zu Endothelin-Rezeptoren machen es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Sarafotoxin S6a can be achieved through solid-phase peptide synthesis.", "Starting Materials": [ "Resin-bound amino acid (Fmoc-Arg(Pbf)-Wang resin)", "Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Ile-OH, Fmoc-Gly-OH)", "Coupling reagents (HBTU, HOBt, DIPEA)", "Cleavage reagents (TFA, phenol, water, triisopropylsilane)" ], "Reaction": [ "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-protected amino acids using HBTU, HOBt, and DIPEA as coupling reagents", "Cleavage of the peptide from the resin using TFA, phenol, water, and triisopropylsilane", "Purification using HPLC", "Oxidation of cysteine residues to form disulfide bonds using iodine or air oxidation" ] } | |

CAS-Nummer |

126738-34-9 |

Molekularformel |

C105H156N28O34S5 |

Molekulargewicht |

2514.9 g/mol |

IUPAC-Name |

3-[[5-amino-2-[[2-[[31-amino-7,22-bis(4-aminobutyl)-42-(2-amino-2-oxoethyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-(1-hydroxyethyl)-28-(hydroxymethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C105H156N28O34S5/c1-9-51(6)83(103(164)126-71(105(166)167)35-54-41-112-58-22-14-13-21-56(54)58)132-102(163)82(50(4)5)131-97(158)70(40-81(144)145)124-88(149)61(25-27-76(109)136)117-93(154)66(36-55-42-111-48-113-55)121-101(162)75-45-170-169-44-57(108)85(146)127-72(43-134)98(159)130-73-46-171-172-47-74(100(161)119-64(33-49(2)3)91(152)122-67(37-77(110)137)94(155)120-65(92(153)129-75)34-53-19-11-10-12-20-53)128-89(150)62(26-28-78(138)139)116-86(147)59(23-15-17-30-106)114-96(157)69(39-80(142)143)125-104(165)84(52(7)135)133-90(151)63(29-32-168-8)118-95(156)68(38-79(140)141)123-87(148)60(115-99(73)160)24-16-18-31-107/h10-14,19-22,41-42,48-52,57,59-75,82-84,112,134-135H,9,15-18,23-40,43-47,106-108H2,1-8H3,(H2,109,136)(H2,110,137)(H,111,113)(H,114,157)(H,115,160)(H,116,147)(H,117,154)(H,118,156)(H,119,161)(H,120,155)(H,121,162)(H,122,152)(H,123,148)(H,124,149)(H,125,165)(H,126,164)(H,127,146)(H,128,150)(H,129,153)(H,130,159)(H,131,158)(H,132,163)(H,133,151)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) |

InChI-Schlüssel |

BOQKWORWRAYXSI-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

Synonyme |

2,2'-((1R,2Z,4S,5E,7S,8Z,10S,11Z,13S,14Z,16S,17Z,19S,20Z,22S,23Z,25R,26Z,28S,29Z,31R,36R,37Z,39S,40Z,42S,43Z,45S,46Z)-36-((1Z,3S,4Z,6S,7Z,9S,10Z,12S,13Z,15S,16Z,18S)-3-((1H-imidazol-5-yl)methyl)-15-((S)-sec-butyl)-18-carboxy-9-(carboxymethyl)-1,4,7, |

Herkunft des Produkts |

United States |

Q1: How does Sarafotoxin S6a induce a nociceptive response in mice?

A: this compound, similar to Endothelin-1 and Endothelin-2, induces a nociceptive response in mice primarily by activating Endothelin receptors []. While both ETA and ETB receptors are involved in endothelin-mediated nociception, this compound exhibits a higher affinity for the ETA receptor subtype []. The exact mechanism by which ETA receptor activation leads to nociception requires further investigation, but it likely involves neuronal signaling pathways within the peripheral and/or central nervous system.

Q2: What structural features of Endothelin-1 are essential for its nociceptive effects, and how does this relate to this compound?

A: Research indicates that the C-terminal hexapeptide of Endothelin-1 alone is insufficient to induce a nociceptive response []. This suggests that other structural elements within the full Endothelin-1 molecule are crucial for receptor binding and activation leading to nociception. Interestingly, while this compound shares some structural similarities with Endothelins, it lacks the C-terminal tail present in Endothelin-1. This highlights that the structural requirements for activating Endothelin receptors to induce nociception might differ between this compound and Endothelin-1. Further research is needed to elucidate the precise binding sites and conformational changes induced by this compound on ETA receptors to elicit its nociceptive effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)

![(2S)-2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B593344.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)

![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)